molecular formula C34H20F2O4 B15343538 4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B15343538
M. Wt: 530.5 g/mol
InChI Key: FKKFZKIXLBOCPC-UHFFFAOYSA-N
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Description

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by the presence of multiple formyl groups and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde is unique due to the presence of multiple formyl groups and fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.

Properties

Molecular Formula

C34H20F2O4

Molecular Weight

530.5 g/mol

IUPAC Name

4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C34H20F2O4/c35-33-29(25-9-1-21(17-37)2-10-25)30(26-11-3-22(18-38)4-12-26)34(36)32(28-15-7-24(20-40)8-16-28)31(33)27-13-5-23(19-39)6-14-27/h1-20H

InChI Key

FKKFZKIXLBOCPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)F)C5=CC=C(C=C5)C=O

Origin of Product

United States

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